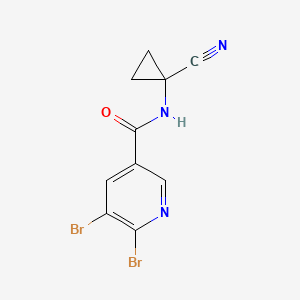
5,6-dibromo-N-(1-cyanocyclopropyl)pyridine-3-carboxamide
描述
5,6-dibromo-N-(1-cyanocyclopropyl)pyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring substituted with bromine atoms at positions 5 and 6, a cyano group attached to a cyclopropyl ring, and a carboxamide group at position 3
属性
IUPAC Name |
5,6-dibromo-N-(1-cyanocyclopropyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N3O/c11-7-3-6(4-14-8(7)12)9(16)15-10(5-13)1-2-10/h3-4H,1-2H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKHHEVERDCDNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)C2=CC(=C(N=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dibromo-N-(1-cyanocyclopropyl)pyridine-3-carboxamide typically involves multi-step reactions starting from commercially available precursors
Bromination: Pyridine is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to introduce bromine atoms at positions 5 and 6.
Cyclopropylation: The cyano group is introduced via a cyclopropylation reaction using cyclopropylamine and cyanogen bromide.
Carboxamidation: The carboxamide group is introduced through a reaction with an appropriate amine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
化学反应分析
Types of Reactions
5,6-dibromo-N-(1-cyanocyclopropyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The cyano group can be reduced to an amine, and the carboxamide group can undergo hydrolysis to form carboxylic acids.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Cyclization: Acid or base catalysts in solvents like ethanol or acetonitrile.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of amine derivatives.
Cyclization: Formation of fused heterocyclic compounds.
科学研究应用
5,6-dibromo-N-(1-cyanocyclopropyl)pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.
Industrial Applications: The compound is explored for its use in the synthesis of agrochemicals and other industrially relevant chemicals.
作用机制
The mechanism of action of 5,6-dibromo-N-(1-cyanocyclopropyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and cyano group contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 5,6-dichloro-N-(1-cyanocyclopropyl)pyridine-3-carboxamide
- 5,6-difluoro-N-(1-cyanocyclopropyl)pyridine-3-carboxamide
- 5,6-dimethyl-N-(1-cyanocyclopropyl)pyridine-3-carboxamide
Uniqueness
5,6-dibromo-N-(1-cyanocyclopropyl)pyridine-3-carboxamide is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties compared to other halogenated or alkyl-substituted analogs. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


